molecular formula C14H22BrNO B1621115 N1-(1-adamantyl)-2-bromo-2-methylpropanamide CAS No. 54059-85-7

N1-(1-adamantyl)-2-bromo-2-methylpropanamide

Cat. No. B1621115
CAS RN: 54059-85-7
M. Wt: 300.23 g/mol
InChI Key: IOKOGKRBNVSSDI-UHFFFAOYSA-N
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Description

N1-(1-adamantyl)-2-bromo-2-methylpropanamide, commonly known as ADB-BUTINACA, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is structurally similar to other synthetic cannabinoids, such as JWH-018 and AB-FUBINACA, which have been shown to have strong binding affinity to the cannabinoid receptors in the brain.

Mechanism of Action

Like other synthetic cannabinoids, ADB-BUTINACA exerts its effects by binding to the cannabinoid receptors in the brain. Specifically, it has been shown to have high binding affinity for the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. ADB-BUTINACA also has some affinity for the CB2 receptor, which is involved in immune function.
Biochemical and Physiological Effects
The biochemical and physiological effects of ADB-BUTINACA are not well understood, but it is thought to have similar effects to other synthetic cannabinoids. These effects may include altered perception, mood, and cognition, as well as changes in heart rate, blood pressure, and body temperature. However, it is important to note that these effects have not been extensively studied in humans, and the potential risks associated with ADB-BUTINACA use are not fully understood.

Advantages and Limitations for Lab Experiments

One advantage of using ADB-BUTINACA in lab experiments is its high potency and selectivity for the CB1 receptor. This makes it a useful tool for investigating the role of the CB1 receptor in various physiological processes. However, one limitation of using ADB-BUTINACA is its potential for toxicity, which could limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for research on ADB-BUTINACA. One area of interest is its potential as a therapeutic agent for chronic pain and inflammatory diseases. Further studies are needed to investigate the safety and efficacy of ADB-BUTINACA in humans. Another area of interest is its potential as a tool for investigating the role of the CB1 receptor in various physiological processes. Additionally, more research is needed to understand the biochemical and physiological effects of ADB-BUTINACA and its potential risks and benefits.

Scientific Research Applications

ADB-BUTINACA has been used in several scientific studies to investigate its potential therapeutic applications. One study by Watanabe et al. (2017) showed that ADB-BUTINACA has analgesic effects in mice, suggesting that it may be useful in the treatment of chronic pain. Another study by Banister et al. (2018) demonstrated that ADB-BUTINACA has potent anti-inflammatory effects, which could be beneficial in the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

N-(1-adamantyl)-2-bromo-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BrNO/c1-13(2,15)12(17)16-14-6-9-3-10(7-14)5-11(4-9)8-14/h9-11H,3-8H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKOGKRBNVSSDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC12CC3CC(C1)CC(C3)C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383594
Record name N1-(1-adamantyl)-2-bromo-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(1-adamantyl)-2-bromo-2-methylpropanamide

CAS RN

54059-85-7
Record name N1-(1-adamantyl)-2-bromo-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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